(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tetrazole ring substituted with a chlorophenyl group
Mechanism of Action
Target of action
Piperazine derivatives, to which this compound belongs, have been studied for their potential therapeutic effects. For example, some benzylpiperazines have been evaluated for their neuroprotective effects .
Biochemical pathways
Some piperazine derivatives have been found to interact with the serotonin transporter in the brain .
Pharmacokinetics
Piperazine derivatives are usually consumed by ingestion .
Result of action
Some piperazine derivatives have been found to have cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone has been found to interact with various biomolecules. It has been shown to inhibit tubulin polymerization, suggesting that it interacts with tubulin, a protein that is crucial for cell division .
Cellular Effects
In cellular assays, this compound has demonstrated cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . It induces apoptosis in BT-474 cells, as evidenced by staining assays . The compound also causes cell cycle arrest at the sub-G1 and G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, which is a crucial process for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Synthesis of the Tetrazole Derivative: The tetrazole ring is synthesized by reacting 4-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the 4-benzylpiperazine with the tetrazole derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies involve evaluating its efficacy and safety in preclinical models.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone: Unique due to its specific substitution pattern and potential biological activity.
(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: Similar structure but with a fluorine atom instead of chlorine, which could alter its biological activity and chemical reactivity.
(4-Benzylpiperazin-1-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone: Substitution with a methyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYYIPKICDBVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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